4-Chloro-5,6-dimethylpyrimidine
Overview
Description
4-Chloro-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Crystallography and Molecular Recognition
A study by Rajam et al. (2017) explored the crystallography of 4-amino-5-chloro-2,6-dimethylpyrimidine and its significance in molecular recognition processes, which are vital in pharmaceuticals. The research emphasizes the role of hydrogen bonding in drug action, highlighting the relevance of these pyrimidine derivatives in medicinal chemistry.
2. Hydrogen Bonding and Cocrystal Design
In a similar vein, Rajam et al. (2018) conducted research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, demonstrating its utility in forming robust supramolecular structures through hydrogen bonding. This study is indicative of the potential applications of these compounds in designing new molecular assemblies.
3. Self-Association in Aqueous Solutions
The self-association behavior of pyrimidine derivatives, including 4-6-dimethylpyrimidine, in aqueous solutions was investigated by Peral and Gallego (1995). Their findings on dimerization and polymerization are crucial for understanding the physicochemical properties of these compounds, which can impact their behavior in biological systems.
4. Ligand Behavior and Metal Complexes
Goodgame and Johns (1981) reported on the ambidentate ligand behavior of 4,6-dimethylpyrimidine-2-one, demonstrating its ability to form complexes with various metal ions. This research highlights the potential applications of such compounds in coordination chemistry.
5. Bioactive Compound Synthesis
The synthesis of bioactive compounds, including amino-substituted furanopyrimidines and styrylpyrimidines, utilizing 4,6-dimethylpyrimidine derivatives was explored by Campaigne et al. (1970). This research contributes to the development of compounds with potential biological activity.
6. Charge Transfer Complexation
Rabie et al. (2007) studied the charge transfer complexation of pyrimidine derivatives, including 4-amino-5-chloro-2,6-dimethylpyrimidine, with iodine. Their findings offer insights into the electronic properties of these compounds, relevant for electronic and optical applications.
7. Structural and Spectroscopic Studies
Gupta et al. (2006) conducted structural and spectroscopic studies on chloropyrimidine derivatives, including 4-chloro-2,6-dimethylsulfanyl pyrimidine-5-carbonitrile. These studies are essential for understanding the electronic structure and reactivity of these compounds.
8. Synthesis of Novel Potassium-Competitive Acid Blockers
Liu Chang (2009) focused on synthesizing key intermediates for novel potassium-competitive acid blockers using 4-hydroxy-2-(4-fluoroanilino)-5,6-dimethylpyrimidine. This research demonstrates the pharmaceutical applications of these pyrimidine derivatives.
Properties
IUPAC Name |
4-chloro-5,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRSZADMKJVGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503975 | |
Record name | 4-Chloro-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-65-5 | |
Record name | 4-Chloro-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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